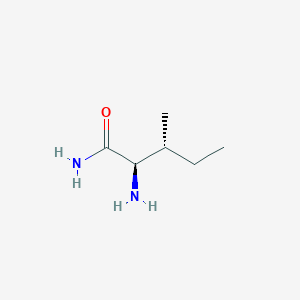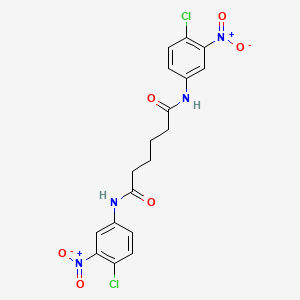![molecular formula C14H13FN4OS B14156924 N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide CAS No. 445419-16-9](/img/structure/B14156924.png)
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insecticidal agent due to its selective toxicity towards pests.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors, leading to the disruption of essential biochemical pathways. For example, as an insecticidal agent, it may interfere with the nervous system of pests, leading to paralysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]pyridine-3-carboxamide
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Uniqueness
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioavailability compared to similar compounds .
Propriétés
Numéro CAS |
445419-16-9 |
|---|---|
Formule moléculaire |
C14H13FN4OS |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H13FN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
Clé InChI |
QVXPQYDGWNPPGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2F)C |
Solubilité |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)


![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)

![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)






